3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: 380910-52-1) is a pyrazole-based carboxylic acid derivative characterized by a phenyl group at position 1, a 4-methylphenyl (tolyl) substituent at position 3, and a carboxylic acid functional group at position 4 of the pyrazole ring. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol (calculated from structural analogs in ). This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing antimicrobial agents and enzyme inhibitors .
Pyrazole derivatives are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of electron-donating (e.g., methyl) or withdrawing (e.g., halogens) groups on the aryl rings significantly influences their physicochemical and pharmacological profiles .
Properties
IUPAC Name |
3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)16-15(17(20)21)11-19(18-16)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKBZECDRHDIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358236 | |
| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380910-52-1 | |
| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrazole Ring Construction via Hydrazine Condensation with Enones or β-Ketoesters
A common approach involves the condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds (such as enones or β-ketoesters) to form the pyrazole ring. For example, trichloromethyl enones have been used as starting materials to prepare 1-substituted-3-carboxyalkyl-1H-pyrazoles regioselectively. The reaction selectivity depends on the nature of the hydrazine used (arylhydrazine hydrochlorides favoring 1,3-regioisomers) and solvent conditions, enabling the synthesis of pyrazoles with carboxyalkyl groups at the 3-position. The trichloromethyl group serves as a precursor to the carboxyl group through methanolysis and subsequent transformations.
- Reaction of arylhydrazine hydrochloride with trichloromethyl enone forms an intermediate pyrazoline.
- Spontaneous dehydration and rearrangement yield 3-trichloromethylpyrazoles.
- Methanolysis converts the trichloromethyl group into the carboxyalkyl moiety, resulting in 3-carboxyalkyl pyrazoles.
This method can be adapted to introduce the 4-methylphenyl substituent at the 3-position by selecting the appropriate arylhydrazine.
Substitution Reactions on Preformed Pyrazole Esters or Carboxylates
Another approach involves the synthesis of ethyl or methyl pyrazole-4-carboxylate intermediates, which are subsequently functionalized by substitution reactions to introduce phenyl groups at the N-1 position and 4-methylphenyl groups at the 3-position.
- For instance, ethyl 1-phenyl-3-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be synthesized via Suzuki coupling of halogenated pyrazole esters with arylboronic acids.
- Subsequent hydrolysis of the ester group under basic conditions (e.g., lithium hydroxide in THF at 70 °C) yields the corresponding carboxylic acid in high yields (up to ~89%).
This method benefits from the versatility of Suzuki coupling to introduce diverse aromatic substituents efficiently.
Multi-Step Synthesis Involving Halogenation, Diazotization, and Grignard Reactions
A patented method for related pyrazole carboxylic acids (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) involves:
- Halogenation of N-substituted aminopyrazole at the 4-position using bromine or iodine.
- Diazotization of the 4-halo-3-aminopyrazole to form a diazonium salt.
- Coupling with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to introduce the difluoromethyl group.
- Grignard exchange using isopropyl magnesium chloride, followed by carbonation with CO2 to yield the carboxylic acid.
While this method targets difluoromethyl-substituted pyrazoles, the strategy of halogenation followed by functional group transformations and Grignard carboxylation can be adapted to synthesize 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid analogs.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- The regioselectivity in hydrazine condensation reactions is influenced by the hydrazine salt form and solvent, which can be exploited to favor the desired 1,3-substitution pattern crucial for 3-(4-methylphenyl) substitution.
- Suzuki coupling reactions provide a robust method to introduce the 1-phenyl substituent on the pyrazole nitrogen, with phenylboronic acid as a coupling partner, enabling high yields and purity after ester hydrolysis.
- The Grignard approach allows for direct carboxylation at the 4-position after halogenation and functional group transformations, providing a pathway to high-purity products with potential for process scale-up.
- Purification techniques commonly involve column chromatography with methanol–chloroform or hexanes–ethyl acetate solvent systems, and recrystallization to achieve high purity.
- Reaction conditions such as temperature (room temperature to reflux), solvent choice (DMF, THF, ethanol), and catalyst presence (palladium for Suzuki, cuprous oxide for diazonium coupling) are critical for optimizing yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters or amides, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
-
Anticancer Activity
- Several studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. A notable study highlighted the efficacy of pyrazole derivatives in targeting specific cancer pathways, suggesting that 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid might share these properties due to its structural similarities .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study: Anticancer Effects
A recent study published in a peer-reviewed journal reported the synthesis and biological evaluation of several pyrazole derivatives, including this compound. The results showed a promising reduction in cell viability in various cancer cell lines, indicating potential use as an anticancer agent .
Case Study: Antimicrobial Activity
In another study focused on antimicrobial efficacy, researchers synthesized this compound and tested it against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, suggesting its potential as a lead compound for antibiotic development .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with its halogen-substituted analogs and other pyrazole-4-carboxylic acid derivatives:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) reduces the acidity of the carboxylic acid compared to halogenated analogs (electron-withdrawing Cl/F), which enhances acidity .
- Molecular Weight : Halogen substituents increase molecular weight (e.g., Cl adds ~35 g/mol vs. F adds ~19 g/mol), impacting solubility and bioavailability .
- Synthetic Utility : The chloro derivative is widely used in amide coupling reactions to generate enzyme inhibitors (e.g., CYP121A1 in Mycobacterium tuberculosis) , while the fluoro analog participates in photochemical reactions to form oxadiazoles .
Biological Activity
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a member of the pyrazole family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic applications in various fields, including oncology, anti-inflammatory treatments, and antimicrobial therapies.
- Molecular Formula : C17H14N2O2
- Molecular Weight : 278.3 g/mol
- CAS Number : 380910-52-1
The biological activity of this compound is attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in various metabolic pathways.
- Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) have shown that this compound can inhibit cell proliferation and induce apoptosis at micromolar concentrations .
- Mechanism : The compound affects microtubule assembly and enhances caspase activity, leading to increased apoptosis .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential:
- Inhibition of COX Enzymes : It has shown significant inhibitory effects on COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .
- Comparative Efficacy : In studies comparing its efficacy with standard anti-inflammatory drugs like diclofenac, it demonstrated comparable or superior activity .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- Broad Spectrum Activity : It has been tested against various bacterial strains, showing promising results in inhibiting growth .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications in the phenyl groups or the carboxylic acid moiety can significantly alter its potency and selectivity against different biological targets.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased anticancer activity |
| Alteration of side chains | Enhanced anti-inflammatory effects |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their activity against xanthine oxidoreductase (XOR), revealing that some derivatives had nanomolar inhibitory potency .
- Antitumor Efficacy : A specific derivative exhibited significant antitumor effects in vivo, highlighting the therapeutic potential of pyrazole compounds in cancer treatment .
Q & A
Q. Critical parameters :
- Reaction temperature : Maintaining 80–100°C during cyclocondensation minimizes side products .
- Catalyst selection : Using K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency in functionalized derivatives .
- Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) isolates high-purity product (>95%) .
Advanced: What pharmacological activities are studied, and what methodologies are applied?
Screening protocols for bioactivity include:
- Analgesic/anti-inflammatory assays : Carrageenan-induced paw edema in rodents, with COX-2 inhibition measured via ELISA .
- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Structure-activity relationship (SAR) : Modifying substituents (e.g., methyl, chloro) to assess potency trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
